molecular formula C21H28FN3O3 B7129812 N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide

N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide

Cat. No.: B7129812
M. Wt: 389.5 g/mol
InChI Key: XFPDRZYZAOYDLX-UHFFFAOYSA-N
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Description

N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide is a compound of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises a 2-fluorophenyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring and a propanamide group. This complex arrangement endows the compound with unique chemical properties and potential bioactivities.

Properties

IUPAC Name

N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-14(2)20(27)23-11-15-6-5-9-24(12-15)21(28)16-10-19(26)25(13-16)18-8-4-3-7-17(18)22/h3-4,7-8,14-16H,5-6,9-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDRZYZAOYDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide typically involves several steps, starting with the preparation of the pyrrolidine ring and its subsequent functionalization.

  • Formation of the Pyrrolidine Ring

    • Step 1: : React 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form a pyrrolidine intermediate.

    • Step 2: : The intermediate undergoes a series of reactions, including cyclization and oxidation, to yield 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Formation of the Piperidine Ring

    • Step 3: : The pyrrolidine carboxylic acid is reacted with 3-piperidinemethanol under acidic conditions to form the desired piperidine-pyrrolidine hybrid.

  • Propanamide Addition

    • Step 4: : The piperidine-pyrrolidine hybrid is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final compound, this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through optimized synthetic routes involving continuous flow reactors to ensure precise control of reaction conditions. Catalysts and automated systems can be used to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of oxides and other oxygenated derivatives.

  • Reduction: : Reduction can occur at the ketone group of the pyrrolidine ring, converting it to an alcohol.

  • Substitution: : The 2-fluorophenyl group is prone to electrophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: : Halogenating agents such as chlorine (Cl₂) and bromine (Br₂) under acidic conditions.

Major Products Formed

  • Oxidation Products: : N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide oxides.

  • Reduction Products: : Alcohol derivatives of the pyrrolidine ring.

  • Substitution Products: : Halogenated derivatives of the 2-fluorophenyl group.

Scientific Research Applications

N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide has found applications in various scientific domains:

  • Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the following pathways:

  • Molecular Targets: : Potential targets include cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).

  • Pathways Involved: : The compound may modulate signaling pathways related to inflammation and pain perception.

Comparison with Similar Compounds

When comparing N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide with similar compounds, several points of distinction can be noted:

  • Structural Analogs

    • N-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]methyl]propanamide: Lacks the piperidine ring.

    • N-[[1-[1-(2-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide: Contains a chlorophenyl group instead of a fluorophenyl group.

  • Unique Properties

    • The combination of the 2-fluorophenyl group with the pyrrolidine and piperidine rings in the structure of this compound imparts unique chemical and biological properties compared to its analogs.

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